

Olverembatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide

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Compound of Interest

Compound Name: *Olverembatinib*

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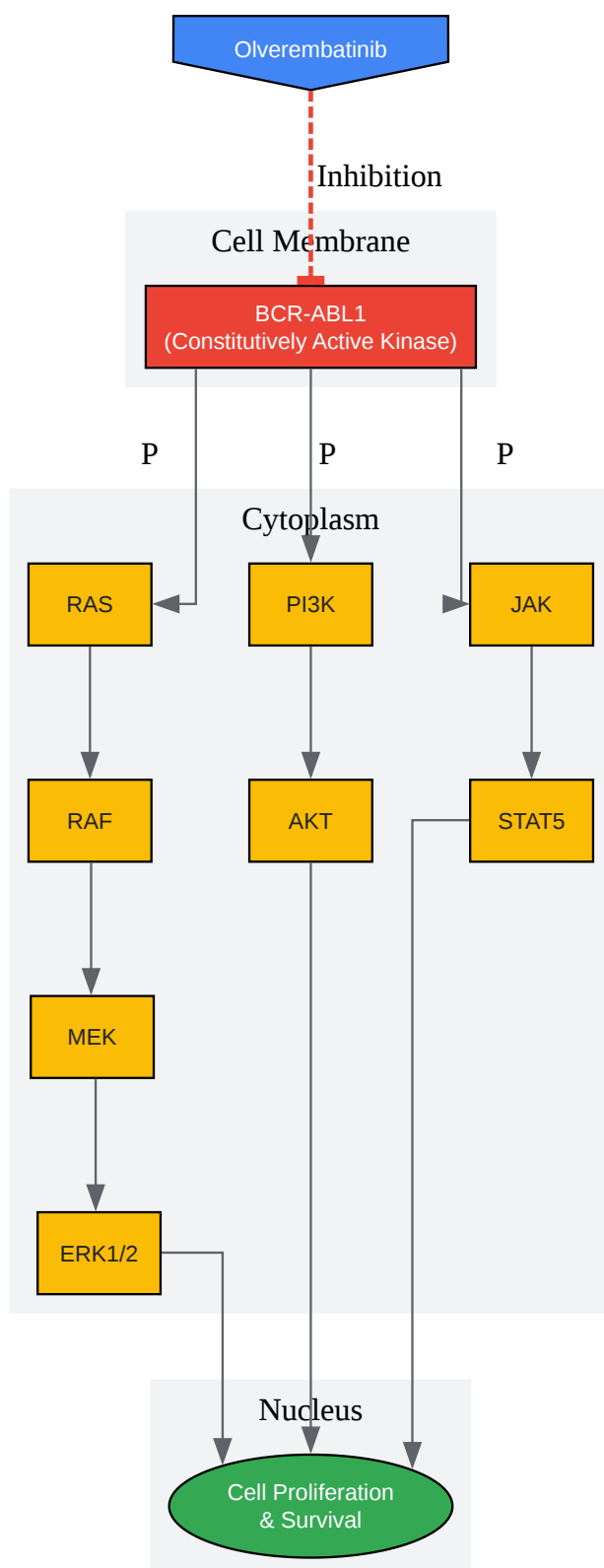
This technical guide provides a comprehensive overview of the mechanism, clinical activity, and safety profile of **Olverembatinib**, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ph+ ALL is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene, which drives leukemogenesis. While TKIs have revolutionized treatment, resistance, often mediated by mutations in the ABL1 kinase domain like the T315I "gatekeeper" mutation, remains a significant clinical hurdle.[1][2] **Olverembatinib** is a potent, novel TKI designed to overcome the limitations of earlier-generation inhibitors.[3]

Mechanism of Action

Olverembatinib functions by selectively binding to the ATP-binding site within the kinase domain of the BCR-ABL1 protein.[1] This action effectively inhibits the protein's kinase activity, preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[4] Its structural design allows for high-affinity binding to both native (wild-type) BCR-ABL1 and various mutated forms that confer resistance to other TKIs, most notably the T315I mutation.[3][4]

By blocking BCR-ABL1, **Olverembatinib** disrupts key downstream signaling pathways, including STAT5, AKT, and ERK1/2.[3] The inhibition of these pathways ultimately leads to the

induction of apoptosis (programmed cell death) in Ph+ ALL cells.[3][4] Studies have shown that combining **Olverembatinib** with chemotherapeutic agents like vincristine or doxorubicin can result in synergistic antitumor effects, enhancing the induction of apoptosis.[3]



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Caption: BCR-ABL1 signaling pathway and inhibition by **Olverembatinib**.

Clinical Efficacy in Ph+ ALL

Olverembatinib has demonstrated significant efficacy in heavily pretreated patients with relapsed or refractory (R/R) Ph+ ALL, as well as promising results as a frontline therapy in combination with other agents.

First-Line Treatment

In newly diagnosed (de novo) Ph+ ALL, **Olverembatinib**-based regimens have achieved high rates of complete remission (CR) and complete molecular response (CMR). Combination with blinatumomab, in particular, appears to contribute to deep molecular responses.^[5] A Phase II study combining **Olverembatinib** with a vindesine and prednisone (VP) regimen also showed high remission rates and durable responses.^{[6][7]}

Table 1: Efficacy of **Olverembatinib** in First-Line Treatment of Ph+ ALL

Study / Combination	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR) Rate	Complete Molecular Response (CMR) Rate	Survival Outcomes	Citation(s)
Olverembatinib + Blinatumomab	Newly Diagnosed Ph+ ALL	-	100%	-	18-month OS: 100%; 18-month EFS: 91.6%	^{[6][7]}
Olverembatinib + VP Regimen	Newly Diagnosed Ph+ ALL	100%	97.3%	89.2% (within 3 cycles)	2-year OS: 96.3%; 2-year PFS: 96%	^{[6][7]}

| **Olverembatinib**-based Regimens | Newly Diagnosed Ph+ ALL | - | 100% | 85% (within 3 months) | - ^[5] |

OS: Overall Survival; EFS: Event-Free Survival; PFS: Progression-Free Survival; VP: Vindesine + Prednisone.

Relapsed/Refractory (R/R) Setting

In patients with R/R Ph+ ALL, including those who have failed prior TKIs like ponatinib, **Olverembatinib** has shown notable activity. A real-world study demonstrated high remission rates when combined with chemotherapy or blinatumomab.^{[1][8]} Even in pediatric and adolescent populations with R/R Ph+ ALL, **Olverembatinib**, especially in combination with the Bcl-2 inhibitor lisaftoclax, has resulted in promising response rates in early trials.^{[9][10]}

Table 2: Efficacy of **Olverembatinib** in Relapsed/Refractory (R/R) Ph+ ALL

Study / Patient Population	N	CR/CRi Rate	MRD Negativity Rate	Key Outcomes	Citation(s)
Real-world study (Ph+ ALL)	40	92.5%	75.0%	12-month OS: 93.3%	[8]
US Phase 1 (Ponatinib-failed Ph+ ALL)	7 (evaluable)	-	-	CCyR: 28.6%; MMR: 28.6%	[11]
Combination with Inotuzumab Ozogamicin (R/R or MRD-positive Ph+ ALL)	-	-	78.6% (CMR)	2-year OS: 88.2%	[7]

| Combination with Lisaftoclax (Pediatric R/R Ph+ ALL) | 6 (evaluable) | 83.3% | 71.4% |
 Chemotherapy-free regimen ^{[9][10]} |

CR/CRi: Complete Remission/CR with incomplete hematologic recovery; MRD: Minimal Residual Disease; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

Safety and Tolerability

Olverembatinib has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are hematologic. Non-hematologic AEs are also observed, though typically less frequent.

Table 3: Common Grade ≥ 3 Treatment-Related Adverse Events (AEs)

Adverse Event	Frequency	Citation(s)
Hematologic		
Thrombocytopenia	17% - 18.9%	[11][12]
Neutropenia	13.8% - 18.9%	[11][12]
Leukopenia	7.7% - 18.9%	[11][12]
Anemia	4.6%	[12]
Non-Hematologic		
Increased Blood Creatine Phosphokinase	13.5% - 13.8%	[11][12]
Increased Lipase	4.6% - 5.4%	[11][12]
Increased Alanine Aminotransferase (ALT)	5.4%	[11]

| Increased Aspartate Aminotransferase (AST) | 5.4% |[11] |

Data compiled from studies that may include both CML and Ph+ ALL patients.

Experimental Protocols

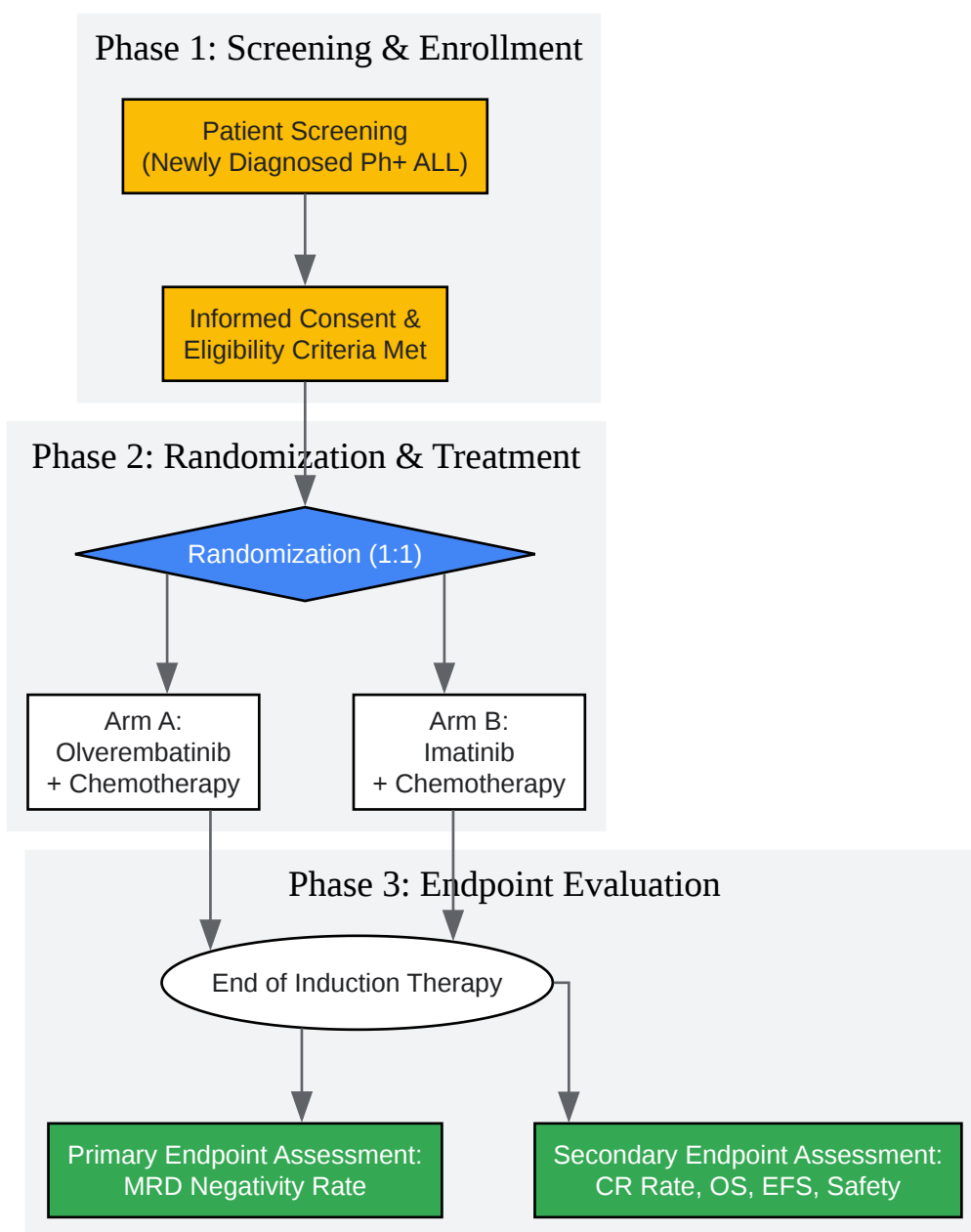
The clinical development of **Olverembatinib** includes several key studies with distinct methodologies.

US Phase Ib Study (NCT04260022)

- Objective: To evaluate the pharmacokinetics, safety, and efficacy of **Olverembatinib** in heavily pretreated/refractory CML and Ph+ ALL patients outside of China.[\[12\]](#)[\[13\]](#)
- Design: A multicenter, open-label Phase Ib study.[\[13\]](#) Patients were randomized to receive oral **Olverembatinib** at doses of 30, 40, or 50 mg once every other day (QOD) in continuous 28-day cycles.[\[12\]](#)
- Patient Population: Adult patients (≥ 18 years) with CML or Ph+ ALL who had failed at least two prior BCR-ABL1 inhibitors. The study population was heavily pretreated, with many having failed four or more prior TKIs, including ponatinib and/or asciminib.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- Endpoints: The primary endpoint was pharmacokinetics. Secondary endpoints included efficacy (e.g., CCyR, MMR) and safety.[\[11\]](#)

Global Registrational Phase III Study (POLARIS-1 / NCT06051409)

- Objective: To evaluate the efficacy and safety of **Olverembatinib** plus low-intensity chemotherapy versus imatinib plus chemotherapy in newly diagnosed Ph+ ALL.[\[2\]](#)[\[15\]](#)
- Design: A global, multicenter, randomized-controlled, open-label, registrational Phase III study.[\[2\]](#)
- Patient Population: Treatment-naïve adult patients with Ph+ ALL.[\[2\]](#)
- Intervention: Patients are randomized to one of two arms:
 - **Olverembatinib** + Chemotherapy
 - Imatinib + Chemotherapy
- Endpoints: The primary endpoint is the rate of minimal residual disease (MRD) negativity after induction therapy.[\[15\]](#)



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Caption: Workflow for the Phase III trial in newly diagnosed Ph+ ALL (NCT06051409).

Conclusion

Olverembatinib is a highly potent third-generation TKI with significant clinical activity in patients with Philadelphia chromosome-positive ALL. It demonstrates efficacy in both frontline and relapsed/refractory settings, including in patients with the T315I mutation and those

resistant to other TKIs like ponatinib.[8][11] Its mechanism allows it to overcome key resistance pathways, and ongoing clinical trials, particularly in combination with chemotherapy and other novel agents, are poised to further define its role in the treatment paradigm for this challenging disease.[2][10] The manageable safety profile supports its use in various patient populations, offering a valuable therapeutic option for a disease with historically poor outcomes.[16]

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